molecular formula C17H16N2O4S B2879801 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide CAS No. 899955-08-9

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide

Cat. No.: B2879801
CAS No.: 899955-08-9
M. Wt: 344.39
InChI Key: BZNTXHCLLBRAOK-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide is a complex organic compound that belongs to the class of isothiazolones This compound is characterized by the presence of a benzisothiazolone ring system with a dioxido group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide typically involves the reaction of o-toluidine with a suitable isothiazolone precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxido group to a sulfoxide or sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide and sulfide derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial effects. Additionally, its interaction with signaling pathways can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide: A related compound with similar structural features but different functional groups.

    Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide hydrate: Another similar compound with a hydrate form.

Uniqueness

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-11-7-3-5-9-14(11)18-16(20)12(2)19-17(21)13-8-4-6-10-15(13)24(19,22)23/h3-10,12H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNTXHCLLBRAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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